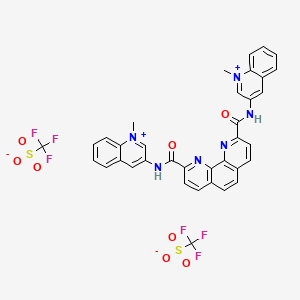

Trifluorometanosulfonato de Fen-DC3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El trifluorometanosulfonato de Fen-DC3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Análisis Bioquímico

Biochemical Properties

Phen-DC3 Trifluoromethanesulfonate plays a crucial role in biochemical reactions by specifically targeting G-quadruplex structures. It inhibits helicases FANCJ and DinG with IC50 values of 65±6 nM and 50±10 nM, respectively . These helicases are essential for unwinding G4 structures during DNA replication and repair. By inhibiting these enzymes, Phen-DC3 Trifluoromethanesulfonate stabilizes G4 structures, thereby preventing genomic instability and potential mutations .

Cellular Effects

Phen-DC3 Trifluoromethanesulfonate has profound effects on various cell types and cellular processes. It induces frequent rearrangements in CEB1-WT arrays and destabilizes c-Myc alleles in the absence of PIF1 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing G4 structures, leading to altered transcriptional regulation and potential changes in metabolic flux .

Molecular Mechanism

At the molecular level, Phen-DC3 Trifluoromethanesulfonate exerts its effects by binding to G-quadruplex structures with high affinity. This binding inhibits the activity of helicases such as FANCJ and DinG, preventing the unwinding of G4 structures . Additionally, Phen-DC3 Trifluoromethanesulfonate promotes the dissociation of telomerase from its product during elongation, thereby reducing telomerase processivity . These interactions result in the stabilization of G4 structures and subsequent changes in gene expression and genomic stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phen-DC3 Trifluoromethanesulfonate change over time. The compound is relatively stable when stored at 4°C in a sealed container away from moisture . In the presence of PIF1, the stability of CEB1 and CEB25 alleles is significantly reduced . Long-term exposure to Phen-DC3 Trifluoromethanesulfonate can lead to persistent genomic instability and altered cellular functions .

Dosage Effects in Animal Models

The effects of Phen-DC3 Trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound effectively inhibits helicase activity and stabilizes G4 structures without causing significant toxicity . At higher doses, Phen-DC3 Trifluoromethanesulfonate can induce toxic effects, including genomic instability and potential adverse effects on cellular functions . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

Phen-DC3 Trifluoromethanesulfonate is involved in metabolic pathways related to DNA/RNA synthesis inhibition. It interacts with enzymes such as FANCJ and DinG, which are crucial for maintaining genomic stability . By inhibiting these enzymes, Phen-DC3 Trifluoromethanesulfonate affects metabolic flux and metabolite levels, leading to altered cellular metabolism and potential changes in energy production .

Transport and Distribution

Within cells and tissues, Phen-DC3 Trifluoromethanesulfonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to G-quadruplex structures, where it exerts its inhibitory effects on helicases . The compound’s distribution is influenced by its affinity for G4 structures and its ability to penetrate cellular membranes .

Subcellular Localization

Phen-DC3 Trifluoromethanesulfonate is primarily localized to the nucleus, where it targets G-quadruplex structures in DNA . Its activity is influenced by post-translational modifications and targeting signals that direct it to specific nuclear compartments . This subcellular localization is essential for its role in stabilizing G4 structures and inhibiting helicase activity .

Métodos De Preparación

El trifluorometanosulfonato de Fen-DC3 se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos trifluorometanosulfonato a la molécula de Fen-DC3. La ruta sintética típicamente involucra el uso de reactivos y condiciones específicos para lograr el producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

El trifluorometanosulfonato de Fen-DC3 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Mecanismo De Acción

El trifluorometanosulfonato de Fen-DC3 ejerce sus efectos al unirse a las estructuras de G-quadruplex en el ADN y el ARN. Esta unión estabiliza las estructuras de G-quadruplex e inhibe la actividad de helicasas como FANCJ y DinG . Además, suprime la traducción de construcciones de ARNm reportero con estructura G4 en 5′UTR y reduce la procesividad de la telomerasa al promover la disociación de la telomerasa de su producto durante la elongación .

Comparación Con Compuestos Similares

El trifluorometanosulfonato de Fen-DC3 es único debido a su alta afinidad y selectividad para las estructuras de G-quadruplex. Los compuestos similares incluyen:

Propiedades

IUPAC Name |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24N6O2.2CHF3O3S/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26;2*2-1(3,4)8(5,6)7/h3-20H,1-2H3;2*(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCATLYPXPYHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F6N6O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)

![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)